molecular formula C13H19NO2 B3881452 2-(3,5-dimethylphenoxy)-N-isopropylacetamide

2-(3,5-dimethylphenoxy)-N-isopropylacetamide

Cat. No. B3881452
M. Wt: 221.29 g/mol
InChI Key: QMLMAFKBBUPGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-isopropylacetamide, also known as DPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPAI is a derivative of acetamide and isopropylamine, and its chemical structure is C12H18NO2.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and fungi. 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,5-dimethylphenoxy)-N-isopropylacetamide can inhibit the growth and proliferation of cancer cells, bacteria, and fungi. Additionally, 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been shown to have antioxidant properties and may protect against oxidative stress. In animal studies, 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been shown to improve cognitive function and memory in models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethylphenoxy)-N-isopropylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been shown to have low toxicity in animal studies, indicating that it may be a safe compound for use in experiments. However, one limitation of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-isopropylacetamide. One area of interest is the development of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide and to identify its molecular targets. Finally, the development of novel derivatives of 2-(3,5-dimethylphenoxy)-N-isopropylacetamide may lead to the discovery of compounds with improved efficacy and safety profiles.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-isopropylacetamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antibacterial, and antifungal properties. 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(3,5-dimethylphenoxy)-N-isopropylacetamide has been studied for its ability to inhibit the growth of certain viruses.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(2)14-13(15)8-16-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLMAFKBBUPGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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